2-Chloro-4,5-dimethoxy-1,3-dinitrobenzene
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Overview
Description
2-Chloro-4,5-dimethoxy-1,3-dinitrobenzene is an organic compound with the molecular formula C8H7ClN2O6 It is a derivative of benzene, characterized by the presence of chloro, methoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5-dimethoxy-1,3-dinitrobenzene typically involves the nitration of 2-Chloro-4,5-dimethoxybenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,5-dimethoxy-1,3-dinitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups, which deactivate the benzene ring towards further substitution.
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid and sulfuric acid are used for nitration reactions.
Reduction: Common reducing agents include tin and hydrochloric acid or hydrogen gas with a suitable catalyst.
Nucleophilic Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products
Scientific Research Applications
2-Chloro-4,5-dimethoxy-1,3-dinitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4,5-dimethoxy-1,3-dinitrobenzene involves its ability to undergo electrophilic and nucleophilic reactions. The nitro groups act as electron-withdrawing groups, making the benzene ring less reactive towards electrophiles but more susceptible to nucleophilic attack. The chloro group can be displaced by nucleophiles, leading to the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another compound with similar functional groups but different ring structure.
2-Chloro-1,3-dimethoxy-5-methylbenzene: Similar in structure but with a methyl group instead of a nitro group.
Uniqueness
2-Chloro-4,5-dimethoxy-1,3-dinitrobenzene is unique due to the presence of both chloro and nitro groups on the same benzene ring, which imparts distinct chemical reactivity and potential for diverse applications .
Properties
IUPAC Name |
4-chloro-1,2-dimethoxy-3,5-dinitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O6/c1-16-5-3-4(10(12)13)6(9)7(11(14)15)8(5)17-2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSVPLDIPDXYJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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